molecular formula C8H9NO3 B1313659 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid CAS No. 253870-02-9

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Cat. No. B1313659
CAS RN: 253870-02-9
M. Wt: 167.16 g/mol
InChI Key: YCIHQDVIAISDPS-UHFFFAOYSA-N
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Description

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is an important organic intermediate used to synthesize substituted pyrrole products . It is a solid substance with a molecular weight of 167.16 . It is mainly used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C8H9NO3 . The InChI code for this compound is 1S/C8H9NO3/c1-4-6 (3-10)9-5 (2)7 (4)8 (11)12/h3,9H,1-2H3, (H,11,12) .


Chemical Reactions Analysis

This compound is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Antimicrobial Applications

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives have shown promise in antimicrobial applications. Studies have demonstrated the synthesis of novel derivatives, specifically targeting their antimicrobial efficacy. For instance, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and found to possess significant antibacterial and antifungal activity, attributed to the heterocyclic ring structure (Hublikar et al., 2019).

Spectroscopy and Molecular Structure

The compound and its derivatives have been a subject of study in molecular structure analysis and spectroscopy. Investigations into ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into its molecular structure, spectral analyses, and quantum chemical calculations (Singh et al., 2013).

Chemical Synthesis and Derivative Studies

The synthesis of various derivatives of this compound has been explored extensively, leading to the development of compounds with potential pharmacological interest. For example, the synthesis of 5-pyrrolemethine-thiobarbituric derivatives revealed a range of new compounds, indicating a broad scope for chemical synthesis and exploration in this area (Bijev & Prodanova, 2004).

Tagging and Labeling in Amino Acids

The compound has been used in the development of N-derivatised tags for amino acids, showcasing its utility in biochemical tagging and labeling. This application was demonstrated through the synthesis of a red pyrrolizin-3-one tag from an amino acid reacted with 5-formyl-1H-pyrrole-2-carboxylic acid (Abell et al., 2002).

Antitumor Activity

Research has also indicated the potential of derivatives of this compound in antitumor applications. A study synthesized 3-pyrrole substituted 1-(5-formyl-2-furanylmethyl) indolin-2-one derivatives, revealing potent antitumor activities, surpassing those of certain existing treatments (Dong et al., 2008).

Safety and Hazards

This compound is classified as non-combustible . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of substituted pyrrole products. It is involved in the synthesis of 5-bromo-7-azaindolin-2-one derivatives, which exhibit in vitro activity against selected cancer cell lines . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cancer cells, making it a potential candidate for anticancer therapies . The compound’s impact on cell signaling pathways can lead to alterations in gene expression, which in turn affects cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound can bind to active sites of enzymes, altering their activity and subsequently affecting metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it may cause toxic or adverse effects, including damage to healthy cells and tissues . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the synthesis of complex molecules, such as 5-bromo-7-azaindolin-2-one derivatives, which have anticancer properties . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of the compound can affect its activity and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects .

properties

IUPAC Name

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIHQDVIAISDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454191
Record name 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

253870-02-9
Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253870-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (806 g), potassium hydroxide (548 g), water (2400 mL) and methanol (300 mL) were refluxed for two hours with stirring and then cooled to 8° C. The mixture was extracted twice with dichloromethane. The aqueous layer was adjusted to pH 4 with 1000 mL of 10 N hydrochloric acid keeping the temperature under 15° C. Water was added to facilitate stirring. The solid was collected by vacuum filtration, washed three times with water and dried under vacuum at 50° C. to give 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic (645 g, 93.5% yield) acid as a yellow solid. NMR (DMSO-d6) δ2.40, 2.43 (2×s, 2×3H, 2×CH3), 9.57 (s, 1H, CHO), 12.07 (br s, 2H, NH+COOH). MS m/z 168 [M+1].
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806 g
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548 g
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2400 mL
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300 mL
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Synthesis routes and methods II

Procedure details

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (2 g, 10 mmol) was added to a solution of potassium hydroxide (3 g, 53 mmol) dissolved in methanol (3 mL) and water (10 mL). The mixture was refluxed for 3 hours, cooled to room temperature and acidified with 6 N hydrochloric acid to pH 3. The solid was collected by filtration, washed with water and dried in a vacuum oven overnight to give 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.6 g, 93%). 1H NMR (300 MHz, DMSO-d6) δ 12.09 (s, br, 2H, NH & COOH), 9.59 (s, 1H, CHO), 2.44 (s, 3H, CH3), 2.40 (s, 3H, CH3).
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2 g
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3 g
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0 (± 1) mol
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3 mL
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Quantity
10 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in the synthesis of sunitinib malate?

A1: this compound serves as a crucial building block in the synthesis of sunitinib malate. [] It undergoes a one-pot reaction with N,N-diethylethylenediamine and 5-fluoro-1,3-dihydro-indol-2-one, followed by salt formation, to yield sunitinib. []

Q2: Can you describe a more efficient synthetic route for sunitinib alkali that involves this compound?

A2: Research suggests an improved synthetic method for sunitinib alkali that utilizes this compound ethyl ester instead of the free acid. [] This ester is directly condensed with 5-fluoroindole-2-ketone in ethanol using piperidine as a catalyst. [] The resulting intermediate, 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate, then undergoes ammonolysis with 2-(diethylamino) ethylenediamine in ethylene glycol dimethyl ether, ultimately yielding sunitinib alkali. [] This method is reported to be more efficient due to its shorter reaction process and higher yield. []

Q3: Are there any analytical techniques used to confirm the structure of 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate, the intermediate formed in the improved synthesis of sunitinib alkali?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate. [] This technique provides detailed information about the arrangement of atoms within the molecule, allowing researchers to verify its identity.

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